molecular formula C13H17BrO B1517870 1-(4-Bromophenyl)-4,4-dimethylpentan-3-one CAS No. 1099621-38-1

1-(4-Bromophenyl)-4,4-dimethylpentan-3-one

Cat. No.: B1517870
CAS No.: 1099621-38-1
M. Wt: 269.18 g/mol
InChI Key: UISHQVCAWSFGMJ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4,4-dimethylpentan-3-one is a useful research compound. Its molecular formula is C13H17BrO and its molecular weight is 269.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-bromophenyl)-4,4-dimethylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISHQVCAWSFGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Bromophenyl)-4,4-dimethylpentan-3-one is a synthetic organic compound characterized by a bromine atom attached to a phenyl ring, linked to a pentanone structure with two methyl groups at the fourth carbon. Its unique structure suggests potential biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

  • Chemical Formula : C12H15BrO
  • CAS Number : 1099653-33-4
  • Molecular Weight : 271.15 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Bromination : Introduction of the bromine atom onto the phenyl ring.
  • Formation of Ketone : Reaction of suitable precursors to form the ketone structure.
  • Purification : Techniques such as chromatography are used to isolate the final product.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of the bromine atom enhances its reactivity and binding affinity to microbial targets.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anticancer Activity

In vitro studies have shown that this compound may have anticancer properties, particularly against certain cancer cell lines. It appears to induce apoptosis in cancer cells, potentially through modulation of key signaling pathways.

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa25Apoptosis induction via caspase activation
MCF-730Inhibition of cell proliferation

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within biological systems:

  • The bromine atom enhances the compound's reactivity.
  • The ketone group may interact with enzymes or receptors, leading to modulation of biological pathways.

Molecular Targets

Studies suggest that this compound may interact with:

  • Enzymes involved in metabolic pathways.
  • Receptors that regulate cell growth and apoptosis.

Case Studies

  • A study investigated the effects of this compound on chronic lymphocytic leukemia (CLL) cells, revealing that co-treatment with other agents upregulated key genes associated with cell cycle regulation and apoptosis .
  • Another research highlighted its potential as a lead compound in drug development due to its favorable biological profile and ease of synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-4,4-dimethylpentan-3-one
Reactant of Route 2
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1-(4-Bromophenyl)-4,4-dimethylpentan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.